molecular formula C22H20N6O3S2 B2833916 ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate CAS No. 896301-15-8

ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate

Cat. No.: B2833916
CAS No.: 896301-15-8
M. Wt: 480.56
InChI Key: AROPHNATFRSAII-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is a complex organic compound that features multiple heterocyclic structures, including imidazole, pyridazine, and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Preparation Methods

The synthesis of ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the imidazole and pyridazine intermediates, followed by their coupling with thiazole derivatives. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The imidazole and thiazole rings can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyridazine rings, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

Ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities, while the pyridazine and thiazole rings can interact with various biological receptors. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is unique due to its combination of imidazole, pyridazine, and thiazole rings. Similar compounds include:

Properties

IUPAC Name

ethyl 2-[[2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3S2/c1-3-31-21(30)20-14(2)24-22(33-20)25-18(29)12-32-19-9-8-17(26-27-19)15-4-6-16(7-5-15)28-11-10-23-13-28/h4-11,13H,3,12H2,1-2H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROPHNATFRSAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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